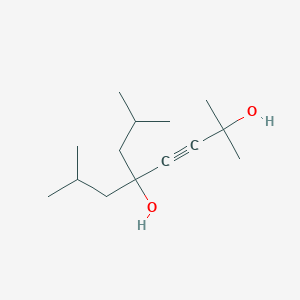
3-Nitroso-n-acetyl-l-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroso-n-acetyl-l-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a nitroso group (-NO) attached to the aromatic ring of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitroso-n-acetyl-l-tyrosine can be synthesized through the peroxidase oxidation of synthetic this compound or by peroxidase oxidation of free L-tyrosine in the presence of nitric oxide . The process involves the formation of a tyrosyl radical, which reacts with nitric oxide to form the nitroso derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Nitroso-n-acetyl-l-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the tyrosine iminoxyl radical.
Reduction: Reduction reactions can convert the nitroso group back to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include peroxidase enzymes for oxidation, reducing agents like sodium borohydride for reduction, and nitrous acid for nitrosation .
Major Products Formed
The major products formed from these reactions include the tyrosine iminoxyl radical and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitroso-n-acetyl-l-tyrosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitroso-n-acetyl-l-tyrosine involves the formation of a tyrosyl radical, which can interact with nitric oxide to form the nitroso derivative. This interaction is crucial in various biochemical pathways, including the regulation of enzyme activities and the modulation of oxidative stress responses . The compound’s ability to form stable radicals makes it a valuable tool in studying radical-mediated processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Nitrosotyrosine: Similar in structure but lacks the acetyl group.
N-Acetyl-L-tyrosine: Lacks the nitroso group but shares the acetylated tyrosine structure.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring, used in organic synthesis.
Uniqueness
3-Nitroso-n-acetyl-l-tyrosine is unique due to its combination of the nitroso group and the acetylated tyrosine structure, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
397862-97-4 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-nitrosophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-6(14)12-9(11(16)17)5-7-2-3-10(15)8(4-7)13-18/h2-4,9,15H,5H2,1H3,(H,12,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
ZXAKKJHMCLAEGM-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)N=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)


![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
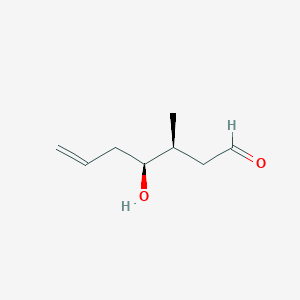
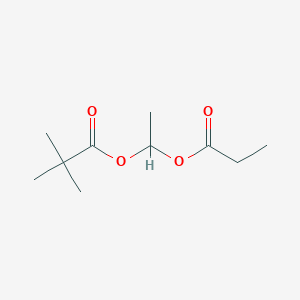
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
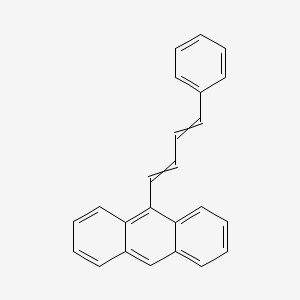
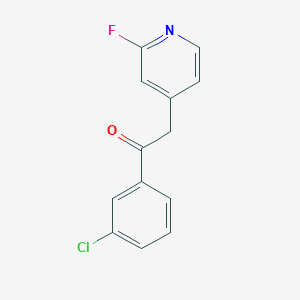
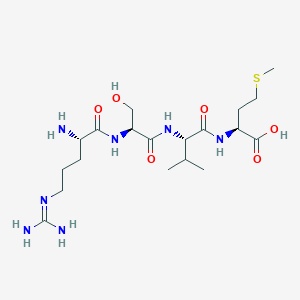
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)

![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
